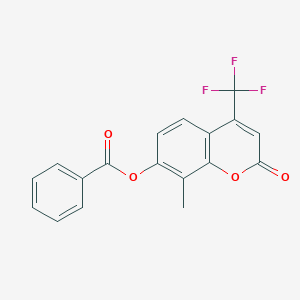
8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a trifluoromethyl group, which can enhance its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. This is followed by esterification to introduce the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions may vary, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance its binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H,8H-Pyrano[2,3-f]chromene-4,8-diones: These compounds share a similar chromene core and are known for their biological activities.
6-(1,2-oxazol-5-yl)-2H-chromene-2-ones: These compounds also feature a chromene structure and have been studied for their pharmacological properties.
Uniqueness
8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate is unique due to the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability compared to other chromene derivatives.
Propriétés
IUPAC Name |
[8-methyl-2-oxo-4-(trifluoromethyl)chromen-7-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O4/c1-10-14(24-17(23)11-5-3-2-4-6-11)8-7-12-13(18(19,20)21)9-15(22)25-16(10)12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHBIVDCVMNLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
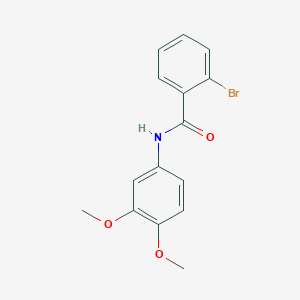
![ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5753099.png)
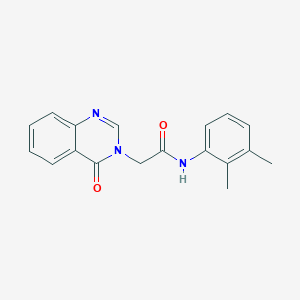
![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dihydroxybenzohydrazide](/img/structure/B5753106.png)
![6-cyclopropyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5753110.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5753117.png)
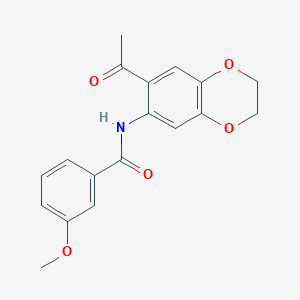
![ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate](/img/structure/B5753135.png)
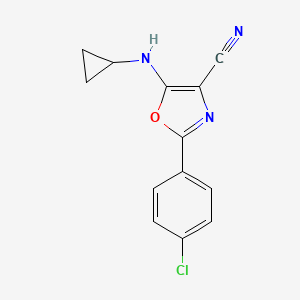
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5753158.png)
![(2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5753169.png)
![N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-naphthalen-2-yloxyacetamide](/img/structure/B5753173.png)
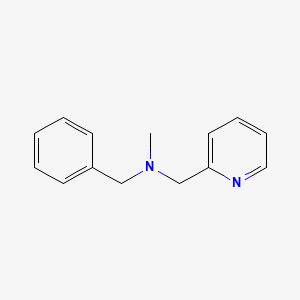
![2-[4-(acetylamino)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B5753195.png)
